molecular formula C10H10BrClO2 B14071280 1-(2-(Bromomethyl)-4-hydroxyphenyl)-1-chloropropan-2-one

1-(2-(Bromomethyl)-4-hydroxyphenyl)-1-chloropropan-2-one

Cat. No.: B14071280
M. Wt: 277.54 g/mol
InChI Key: VRIVHFKHLSSOSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(Bromomethyl)-4-hydroxyphenyl)-1-chloropropan-2-one is an organic compound that features a bromomethyl group, a hydroxyphenyl group, and a chloropropanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Bromomethyl)-4-hydroxyphenyl)-1-chloropropan-2-one typically involves multiple steps. One common method includes the bromination of a precursor compound, followed by chlorination and subsequent functional group modifications. For example, the bromination step can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like carbon tetrachloride or dichloromethane .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction conditions such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

1-(2-(Bromomethyl)-4-hydroxyphenyl)-1-chloropropan-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce quinones .

Scientific Research Applications

1-(2-(Bromomethyl)-4-hydroxyphenyl)-1-chloropropan-2-one has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-(Bromomethyl)-4-hydroxyphenyl)-1-chloropropan-2-one involves its interaction with specific molecular targets and pathways. For example, the bromomethyl group can act as an alkylating agent, modifying nucleophilic sites in biological molecules. The hydroxyphenyl group can participate in redox reactions, influencing cellular oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both bromomethyl and chloropropanone groups allows for diverse chemical modifications and interactions, making it a valuable compound in various research and industrial contexts .

Properties

Molecular Formula

C10H10BrClO2

Molecular Weight

277.54 g/mol

IUPAC Name

1-[2-(bromomethyl)-4-hydroxyphenyl]-1-chloropropan-2-one

InChI

InChI=1S/C10H10BrClO2/c1-6(13)10(12)9-3-2-8(14)4-7(9)5-11/h2-4,10,14H,5H2,1H3

InChI Key

VRIVHFKHLSSOSO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=C(C=C1)O)CBr)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.